molecular formula C15H12O4 B600758 2',3',4'-Trihydroxychalcone CAS No. 1482-74-2

2',3',4'-Trihydroxychalcone

Cat. No. B600758
CAS RN: 1482-74-2
M. Wt: 256.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’,4’-Trihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 3 and 4 . It is functionally related to a trans-chalcone and has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator, a metabolite, an antineoplastic agent and a geroprotector .


Synthesis Analysis

Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit . The known chalcones 2’,3,4-trihydroxychalcone were isolated from the dry leaves and stems of Stevia lucida . These compounds were structurally characterized by analysis of their spectroscopic data (1D and 2D NMR) .


Molecular Structure Analysis

The molecular structure of 2’,3’,4’-Trihydroxychalcone was characterized by analysis of their spectroscopic data (1D and 2D NMR) .


Physical And Chemical Properties Analysis

2’,3’,4’-Trihydroxychalcone has a molecular weight of 256.25 g/mol . It has a topological polar surface area of 77.8 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Breast Cancer Research

  • Field : Oncology
  • Application : 2’,3’,4’-THC has been studied for its potential to modulate estrogen receptor α (ERα) regulation of genes and breast cancer cell proliferation .
  • Methods : Transfection assays, quantitative real-time polymerase chain reaction, and microarrays were used to evaluate the effects of 2’,3’,4’-THC on gene regulation. Radioligand binding studies were used to determine if 2’,3’,4’-THC binds to ERα. The effects of 2’,3’,4’-THC on cell proliferation and the cell cycle were examined in MCF-7 breast cancer cells using growth curves and flow cytometry .
  • Results : The study found that 2’,3’,4’-THC can potentially overcome the adverse effects of estradiol (E2) in menopausal hormone therapy (MHT), making it a potential candidate for long-term therapy to treat prolonged menopausal symptoms and prevent chronic diseases .

Antioxidant Research

  • Field : Food Science
  • Application : 2’,3’,4’-THC has been studied for its antioxidant properties and its potential to improve the oxidative stability of sunflower oil .
  • Results : The study suggests that 2’,3’,4’-THC is a suitable natural alternative to synthetic antioxidants to improve the oxidative stability of sunflower oil .

Antidepressant Research

  • Field : Pharmacology
  • Application : A series of 2’,3’,4’-THC derivatives were synthesized and evaluated for their antidepressant activities .
  • Results : The results of the nine compounds showed significantly reduced times during the forced swimming test at a dose of 10 mg/kg, indicative of antidepressant activity .

pH and Fluoride Ion Indicator

  • Field : Chemistry
  • Application : Hydroxy-substituted chalcones, like 2’,3’,4’-THC, have practical applications as color indicators for pH and fluoride ions .

Compounds with pH-Modulated Photoresponsive Binding Properties

  • Field : Chemistry
  • Application : Hydroxy-substituted chalcones, like 2’,3’,4’-THC, have applications for compounds with pH-modulated photoresponsive binding properties .

Suppression of T Helper 17 Cell Differentiation and Disease Progression

  • Field : Immunology
  • Application : 2’,3’,4’-Trihydroxychalcone (TDC), a natural chalcone derivative, has been found to bind directly to the ligand binding domain (LBD) of Retinoid-Related Orphan Receptor Gamma T (RORγt) and inhibit its transcriptional activation activity . RORγt is a vital transcription factor for the differentiation of the pro-inflammatory Th17 cells, which is essential to the inflammatory response and pathological process mediated by Th17 cells .
  • Results : The administration of TDC effectively alleviated the disease development of experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection . These results demonstrated TDC targeting RORγt to suppress Th17 cell polarization, as well as its activity, thus, indicating the potential of this compound in treating Th17-related autoimmune disorders and organ transplant rejection disorders .

Safety And Hazards

2’,3’,4’-Trihydroxychalcone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

2’,3’,4’-Trihydroxychalcone may represent a new class of ERα modulators that do not act as direct agonists or antagonists to overcome the adverse proliferative effects of estrogen in MHT by reprogramming ERα as opposed to an antagonist mechanism that involves blocking the binding of estrogen to ERα .

properties

IUPAC Name

(E)-3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGTBGJKOTHCN-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',4'-Trihydroxychalcone

Citations

For This Compound
143
Citations
S Brown, LA Griffiths - Xenobiotica, 1983 - Taylor & Francis
1. Butein (2′,3,4,4′-tetrahydroxychalcone) and 2′,3,4-trihydroxychalcone, following administration to bile-duct-cannulated rats, gave rise to the corresponding 3-O-methyl ethers …
Number of citations: 17 www.tandfonline.com
N Jun, G Hong, K Jun - Bioorganic & medicinal chemistry, 2007 - Elsevier
In this study, we synthesized a series of hydroxychalcones and examined their tyrosinase inhibitory activity. The results showed that 2′,4′,6′-trihydroxychalcone (1), 2,2′,3,4′,6′-…
Number of citations: 134 www.sciencedirect.com
A Zerva, E Koutroufini, I Kostopoulou, A Detsi… - New biotechnology, 2019 - Elsevier
Laccase-like multicopper oxidases (LMCOs) are a heterogeneous group of oxidases, acting mainly on phenolic compounds and which are widespread among many microorganisms, …
Number of citations: 33 www.sciencedirect.com
PAC Morales, CS Dugarte, JMA Luis - Biochemical systematics and …, 2018 - Elsevier
The known chalcones 2’,3,4-trihydroxychalcone (1), phloretin (2) and calomelanone (3) were isolated from the dry leaves and stems of Stevia lucida. These compounds were …
Number of citations: 11 www.sciencedirect.com
CB Herber, C Yuan, A Chang… - Molecular …, 2022 - molmed.biomedcentral.com
Menopausal hormone therapy (MHT) is recommended for only five years to treat vasomotor symptoms and vulvovaginal atrophy because of safety concerns with long-term treatment. …
Number of citations: 2 molmed.biomedcentral.com
CN Lin, TH Lee, MF Hsu, JP Wang… - Journal of pharmacy …, 1997 - academic.oup.com
Eleven chalcone derivatives have been tested for their inhibitory effects on platelet aggregation in rabbit platelet suspension and the activation of mast cells and neutrophils. …
Number of citations: 58 academic.oup.com
M Chacón, D Santiago, L Amaro - Biochemical systematics and …, 2018 - cabdirect.org
2′,3,4-Trihydroxychalcone, phloretin and calomelanone from Stevia lucida. The first chalcones reported in Stevia Genus. Cookies on CAB Direct Like most websites we use cookies. This is …
Number of citations: 3 www.cabdirect.org
CB Herber, JG Quirit, G Firestone, C Krois - bioRxiv, 2019 - biorxiv.org
Menopausal hormone therapy (MHT) reduces the risk of osteoporosis, fractures, obesity and diabetes, but long-term MHT increases risk of other diseases. Safe long-term MHT that …
Number of citations: 1 www.biorxiv.org
M Rossi, F Caruso, EJ Crespi, JZ Pedersen, G Nakano… - Biochimie, 2013 - Elsevier
In order to better understand the antioxidant behavior of a series of polyphenolic 2′-hydroxychalcones, we describe the results of several chemical and biological studies, in vitro and …
Number of citations: 21 www.sciencedirect.com
S Sogawa, Y Nihro, H Ueda, A Izumi… - Journal of medicinal …, 1993 - ACS Publications
A novel series of 3, 4-dihydroxychalcones was synthesized to evaluate their effects against 5-lipoxygenase and cyclooxygenase. Almost all compounds exhibited potent inhibitory …
Number of citations: 143 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.